1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol
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Overview
Description
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols It features a cyclohexane ring substituted with an ethyl group and a hydroxyl group, along with an aminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-ethylcyclohexanone with 1-aminopropan-2-ol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of 4-ethylcyclohexanone.
Reduction: Formation of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors, modulating signaling pathways and influencing physiological responses.
Comparison with Similar Compounds
1-Aminopropan-2-ol: Shares the aminopropyl side chain but lacks the cyclohexane ring and ethyl group.
4-Ethylcyclohexanol: Contains the cyclohexane ring and ethyl group but lacks the aminopropyl side chain.
Uniqueness: 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-4-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10-4-6-11(13,7-5-10)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
VEBLAPLKHBTEKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C(C)CN)O |
Origin of Product |
United States |
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